

psammaplysene B chemical structure and properties

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Compound of Interest

Compound Name: *psammaplysene B*

Cat. No.: *B1679809*

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An In-depth Technical Guide to **Psammaplysene B**

Introduction

Psammaplysene B is a marine natural product belonging to the family of dibromotyrosine-derived metabolites.[1][2] Isolated from marine sponges of the *Psammaplysilla* species, this class of compounds has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and synthetic methodologies related to **psammaplysene B**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Psammaplysene B is characterized as a pseudosymmetric molecule derived from dibromotyrosine.[1] Its chemical structure consists of two brominated phenolic ether units linked by a propanamide chain.

Below is a summary of its key chemical and physical properties.

Property	Value	Source
Molecular Formula	C ₂₆ H ₃₃ Br ₄ N ₃ O ₃	PubChem
Molecular Weight	755.2 g/mol	PubChem
IUPAC Name	(E)-N-[3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]propyl]-3-[3,5-dibromo-4-[3-(methylamino)propoxy]phenyl]prop-2-enamide	PubChem
XLogP3	6.6	PubChem
Monoisotopic Mass	750.92554 Da	PubChem

Biological Activity and Therapeutic Potential

The psammaplysene family of compounds exhibits a wide range of biological effects, including antibacterial, antimalarial, antiviral, and anticancer properties. The primary reported biological activity of **psammaplysene B** is the inhibition of FOXO1a (Forkhead box protein O1a) nuclear export.

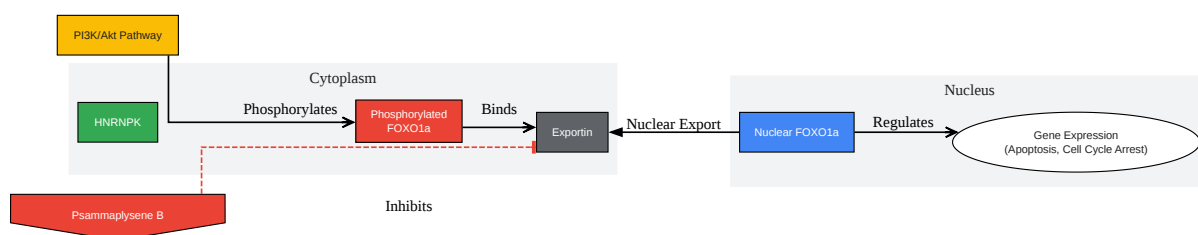
FOXO1a Inhibition: **Psammaplysene B** has been identified as an inhibitor of FOXO1a-mediated nuclear export, although it is noted to be less potent than its counterpart, psammaplysene A. FOXO transcription factors are crucial regulators of cellular processes such as cell growth, metabolism, and stress resistance. By preventing the export of FOXO1a from the nucleus, **psammaplysene B** can potentially modulate these pathways. This mechanism is of particular interest in cancer research, as the loss of nuclear FOXO function is associated with tumorigenesis.

While specific quantitative data for **psammaplysene B**'s inhibitory activity is not readily available in the cited literature, the activity of other members of the psammaplysene family highlights the therapeutic potential of this structural class. For instance, psammaplysene D has demonstrated significant cytotoxicity against KB cancer cell lines (IC₅₀ of 0.7 µM) and acetylcholinesterase inhibition (IC₅₀ of 1.3 µM).

Mechanism of Action and Signaling Pathways

The mechanism of action for psammaplysenes is an active area of research. For the closely related and more potent psammaplysene A, its neuroprotective effects have been linked to the direct binding to the heterogeneous nuclear ribonucleoprotein K (HNRNPK). This interaction is dependent on the presence of RNA, suggesting that psammaplysene A modulates the function of HNRNPK in RNA metabolism. HNRNPK is a key protein involved in numerous cellular processes, including transcription, splicing, and translation. Given the structural similarity, it is plausible that **psammaplysene B** may share a similar molecular target.

The inhibition of FOXO1a nuclear export by psammaplysenes positions them as modulators of the PI3K/Akt signaling pathway, which is a critical regulator of FOXO protein localization and activity.



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Caption: Proposed signaling pathway of **Psammaplysene B**.

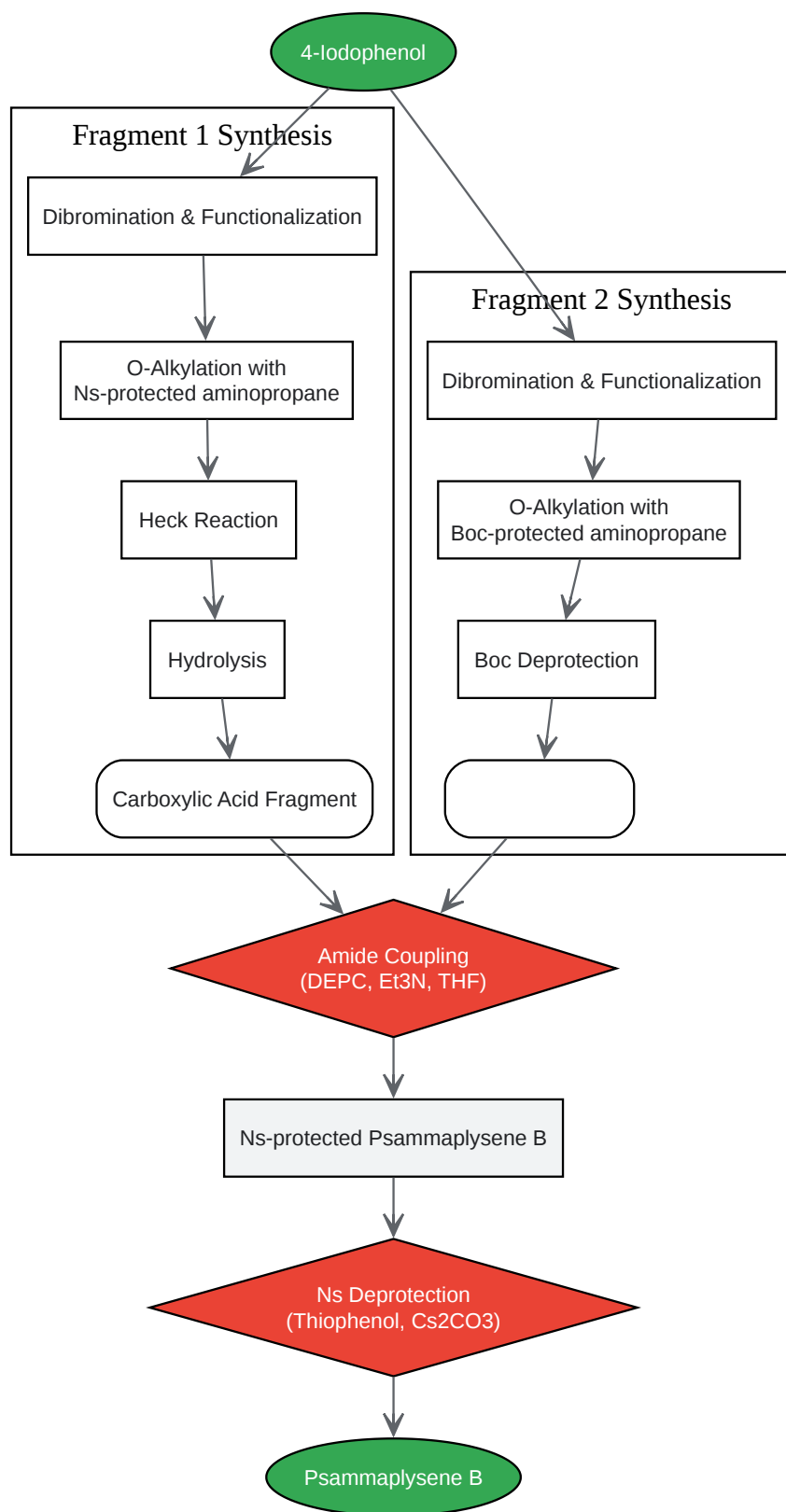
Experimental Protocols

Total Synthesis of Psammaplysene B

An efficient total synthesis for psammaplysenes A and B has been developed, which is crucial for further biological evaluation due to the limited supply from natural sources. The synthesis is flexible, allowing for the preparation of analogues for structure-activity relationship studies.

Key Methodological Steps:

- **Preparation of Key Intermediates:** The synthesis commences from 4-iodophenol, which is used to prepare two key fragments that form the pseudosymmetric structure.
- **O-Alkylation:** One of the fragments is prepared via O-alkylation of a dibromophenol intermediate with an Ns-protected 3-bromopropylamine.
- **Heck Reaction:** A Heck reaction is employed to introduce a methyl ester group.
- **Hydrolysis:** The ester is then hydrolyzed to yield a carboxylic acid intermediate.
- **Amide Coupling:** The final step involves an amide coupling reaction between the two main fragments using diethylphosphocyanidate under basic conditions to assemble the complete psammaplysene skeleton.
- **Deprotection:** The synthesis of **psammaplysene B** requires a final deprotection step to remove the 2-nitrobenzenesulfonyl (Ns) protecting group. This is achieved using thiophenol and cesium carbonate in acetonitrile.



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Caption: Workflow for the total synthesis of **Psammaplysene B**.

Target Identification Protocol (Adapted from Psammaplysene A studies)

To identify the molecular target of **psammaplysene B**, methodologies similar to those used for psammaplysene A could be employed.

- **Synthesis of a Photo-Crosslinkable Probe:** A derivative of **psammaplysene B** containing a photo-activatable crosslinking group and a tag (e.g., an alkyne for Click chemistry) would be synthesized.
- **Incubation and UV Crosslinking:** The probe would be incubated with cell lysates (e.g., from HEK293 cells). Following incubation, the mixture is exposed to UV light to covalently link the probe to its binding partners.
- **Labeling and Visualization:** The tagged protein complexes are then labeled with a fluorescent reporter molecule (e.g., TAMRA) via Click chemistry. The labeled proteins can be visualized by in-gel fluorescence scanning after SDS-PAGE.
- **Affinity Purification:** An alternative approach involves immobilizing a **psammaplysene B** derivative on magnetic beads. These beads are then used to pull down interacting proteins from cell lysates.
- **Mass Spectrometry:** Proteins identified by either method are excised from the gel or eluted from the beads and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion

Psammaplysene B is a valuable marine natural product with demonstrated biological activity as an inhibitor of FOXO1a nuclear export. Its structural similarity to the neuroprotective compound psammaplysene A suggests potential for broader therapeutic applications. The development of a total synthetic route enables further investigation into its mechanism of action and the exploration of its potential as a lead compound in drug discovery programs. Future research should focus on quantifying its inhibitory potency, elucidating its precise molecular target(s), and exploring its efficacy in relevant disease models.

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References

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